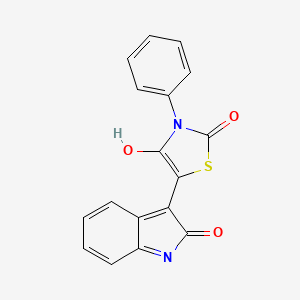

![molecular formula C26H22N2O3S B11694446 methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate](/img/structure/B11694446.png)

methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, a benzoate ester, and a dimethylphenyl group, which contribute to its unique chemical and biological characteristics.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-[(Z)-{(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-yliden}methyl]benzoat erfolgt in der Regel in einem mehrstufigen Verfahren:

Bildung des Thiazolidinonrings: Dieser Schritt umfasst die Reaktion eines geeigneten Amins mit einer Carbonylverbindung zur Bildung des Thiazolidinonrings. Übliche Reagenzien sind 2,6-Dimethylanilin und eine Carbonylverbindung wie Benzaldehyd.

Veresterung: Der Benzoatester wird durch Reaktion des Thiazolidinon-Zwischenprodukts mit Methylbenzoat unter sauren oder basischen Bedingungen gebildet.

Endmontage: Die endgültige Verbindung wird durch Kupplung des Thiazolidinon-Zwischenprodukts mit dem Benzoatester zusammengesetzt, häufig unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Optimierte Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, sind entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4-[(Z)-{(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-yliden}methyl]benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: Nucleophile Substitutionsreaktionen können an der benzylischen Position mit Reagenzien wie Natriummethoxid oder Kaliumcyanid auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriummethoxid in Methanol oder Kaliumcyanid in Dimethylsulfoxid.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit weniger sauerstoffhaltigen funktionellen Gruppen.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die Wasserstoffatome ersetzen.

Wissenschaftliche Forschungsanwendungen

Methyl-4-[(Z)-{(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-yliden}methyl]benzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird auf seine antimikrobiellen und entzündungshemmenden Eigenschaften untersucht, was es zu einem potenziellen Kandidaten für die Arzneimittelentwicklung macht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-[(Z)-{(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-yliden}methyl]benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, die an biologischen Prozessen beteiligt sind.

Beteiligte Signalwege: Es kann Signalwege modulieren, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen, was zu seinen biologischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of methyl 4-[(Z)-{(2Z)-2-[(2,6-dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-4-[(Z)-{(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-yliden}methyl]benzoat: Besonders durch seine spezifischen Strukturmerkmale und biologischen Aktivitäten.

Thiazolidinon-Derivate: Verbindungen mit ähnlichen Thiazolidinonringen, aber unterschiedlichen Substituenten, die unterschiedliche biologische Eigenschaften aufweisen.

Benzoatester: Verbindungen mit Benzoatestergruppen, aber unterschiedlichen Kernstrukturen, die in verschiedenen Anwendungen verwendet werden.

Einzigartigkeit

Methyl-4-[(Z)-{(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-phenyl-1,3-thiazolidin-5-yliden}methyl]benzoat zeichnet sich durch seine Kombination aus einem Thiazolidinonring, einem Benzoatester und einer Dimethylphenylgruppe aus, die gemeinsam zu seinen einzigartigen chemischen und biologischen Eigenschaften beitragen.

Eigenschaften

Molekularformel |

C26H22N2O3S |

|---|---|

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

methyl 4-[(Z)-[2-(2,6-dimethylphenyl)imino-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]methyl]benzoate |

InChI |

InChI=1S/C26H22N2O3S/c1-17-8-7-9-18(2)23(17)27-26-28(21-10-5-4-6-11-21)24(29)22(32-26)16-19-12-14-20(15-13-19)25(30)31-3/h4-16H,1-3H3/b22-16-,27-26? |

InChI-Schlüssel |

CMLPCGAZLNCEMU-QQRHMWMMSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/S2)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)

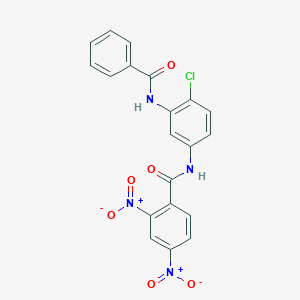

![3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide](/img/structure/B11694395.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694414.png)

![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)

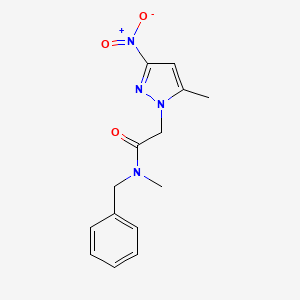

![4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11694426.png)

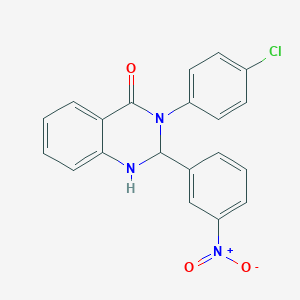

![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11694431.png)

![5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694432.png)

![(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11694433.png)